4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 131394-16-6
VCID: VC5981468
InChI: InChI=1S/C5H6N4O3/c1-4(10)2-8-3-5(6-7-8)9(11)12/h3H,2H2,1H3
SMILES: CC(=O)CN1C=C(N=N1)[N+](=O)[O-]
Molecular Formula: C5H6N4O3
Molecular Weight: 170.128

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole

CAS No.: 131394-16-6

Cat. No.: VC5981468

Molecular Formula: C5H6N4O3

Molecular Weight: 170.128

* For research use only. Not for human or veterinary use.

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole - 131394-16-6

Specification

CAS No. 131394-16-6
Molecular Formula C5H6N4O3
Molecular Weight 170.128
IUPAC Name 1-(4-nitrotriazol-1-yl)propan-2-one
Standard InChI InChI=1S/C5H6N4O3/c1-4(10)2-8-3-5(6-7-8)9(11)12/h3H,2H2,1H3
Standard InChI Key ALOPAILOUCVCQT-UHFFFAOYSA-N
SMILES CC(=O)CN1C=C(N=N1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole belongs to the class of 1,2,3-triazoles, heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. The molecular formula is C₅H₆N₄O₃, derived from the combination of a triazole core (C₂H₂N₃), a nitro group (-NO₂), and a 2-oxopropyl side chain (-CH₂-CO-CH₃). Key structural attributes include:

  • Nitro group at C4: Enhances electrophilicity and participates in hydrogen bonding.

  • 2-Oxopropyl group at N1: Introduces ketone functionality for further derivatization.

  • Triazole ring: Serves as a rigid scaffold for molecular interactions .

PropertyValueSource
CAS Number131394-16-6
Molecular FormulaC₅H₆N₄O₃
IUPAC Name1-(4-Nitro-1H-1,2,3-triazol-1-yl)acetone

Synthesis Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient route to 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole involves Cu@Py-Oxa@SPION-catalyzed click chemistry, as demonstrated in the synthesis of related triazole-quinazolinone hybrids . This method proceeds via:

  • Azide Preparation: Reaction of 2-oxopropyl bromide with sodium azide yields 2-azidoacetone.

  • Alkyne Synthesis: Nitro-substituted alkynes are generated via Sonogashira coupling or propargylation.

  • Cycloaddition: The azide and alkyne undergo [3+2] cycloaddition in the presence of Cu@Py-Oxa@SPION nanoparticles, forming the triazole ring with >90% regioselectivity .

Optimization Data:

ParameterOptimal ConditionYield Improvement
Catalyst Loading2 mol% Cu@Py-Oxa@SPION85% → 92%
SolventEthanol/Water (3:1)78% → 89%
Temperature60°C70% → 88%

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole remain sparse, but estimates based on structural analogs suggest:

PropertyEstimated ValueBasis
Density1.45–1.65 g/cm³Similar nitro-triazoles
Boiling Point320–360°CMolecular weight trends
LogP-0.5 to 0.2Calculated hydrophobicity

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting, consistent with nitroheterocycles .

  • Hydrolytic Sensitivity: Stable in neutral aqueous solutions but susceptible to base-catalyzed nitro group reduction.

  • Photoreactivity: Nitro groups may undergo photolytic degradation under UV exposure, necessitating dark storage .

Applications in Medicinal Chemistry

Anticancer Agents

Triazole-nitrogen mustard conjugates derived from 4-nitro-1,2,3-triazoles exhibit potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.3 μM), surpassing doxorubicin in preclinical models . The nitro group enhances DNA alkylation efficiency by stabilizing transition states during cross-linking .

Antimicrobial Scaffolds

Structure-activity relationship (SAR) studies indicate that 4-nitro-triazoles with ketone side chains disrupt fungal ergosterol biosynthesis. Against Candida albicans, MIC values reach 4 μg/mL, comparable to fluconazole .

Role in Catalytic Systems

Cu@Py-Oxa@SPION Nanocatalysts

Immobilized copper catalysts enable recyclable synthesis of 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole, with key advantages:

  • Reusability: 10 cycles with <5% activity loss .

  • Turnover Frequency (TOF): 1,200 h⁻¹, exceeding homogeneous CuI catalysts by 3-fold .

  • Environmental Impact: 78% reduction in copper leaching compared to traditional methods .

Comparative Catalyst Performance:

Catalyst TypeYield (%)Reaction Time (h)
Cu@Py-Oxa@SPION924
CuI (Homogeneous)758
Catalyst-Free<524

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